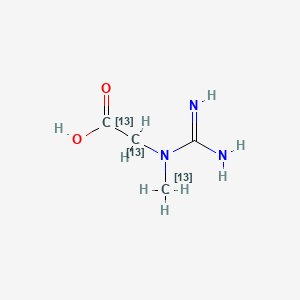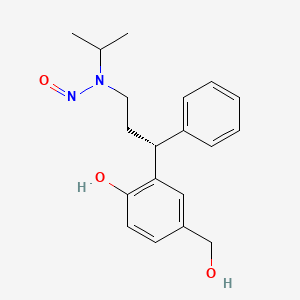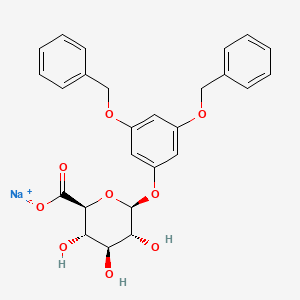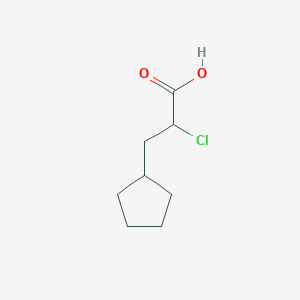
2-Chlorocypionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocypionic Acid, also known as 2-chloro-3-cyclopentylpropanoic acid, is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol. This compound is primarily used as a building block in the synthesis of various pharmaceutical compounds, including Testosterone Cypionate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorocypionic Acid typically involves the chlorination of cyclopentylpropanoic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorocypionic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chlorocypionic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including steroids like Testosterone Cypionate.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chlorocypionic Acid involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts as a precursor to active drugs. For example, in the synthesis of Testosterone Cypionate, it serves as a key intermediate that undergoes further chemical transformations to produce the final active drug .
Comparación Con Compuestos Similares
2-Chlorocinnamic Acid: Another chlorinated organic acid with similar structural features but different applications.
2-Chloronicotinic Acid: A derivative of nicotinic acid with distinct chemical properties and uses.
Uniqueness: 2-Chlorocypionic Acid is unique due to its specific structure, which allows it to be used as a versatile building block in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H13ClO2 |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
2-chloro-3-cyclopentylpropanoic acid |
InChI |
InChI=1S/C8H13ClO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11) |
Clave InChI |
QTKWJKGBVKSOGE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


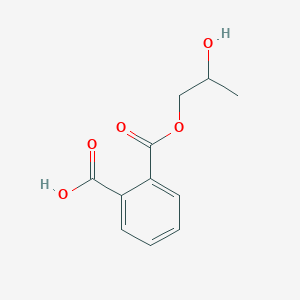
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
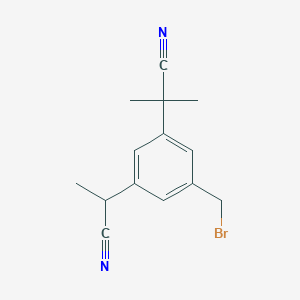


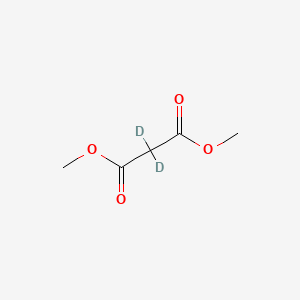
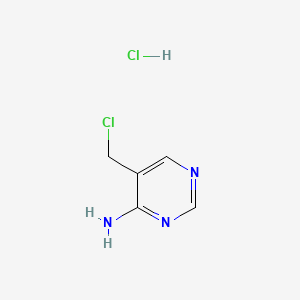
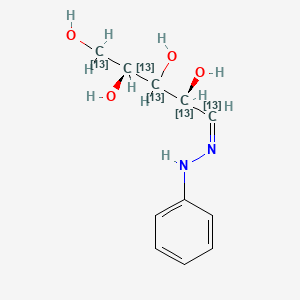
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
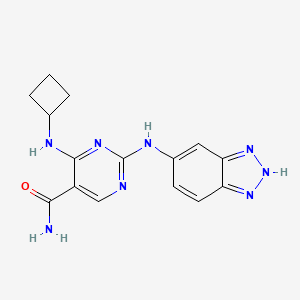
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
